molecular formula C9H9N3O2 B13728111 Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13728111
M. Wt: 191.19 g/mol
InChI Key: FSXRWCSVFVXHML-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. This method demonstrates broad substrate scope and good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit significant biological activities .

Scientific Research Applications

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1,2,4]Triazolo[1,5-a

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-8(5-7)10-6-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRWCSVFVXHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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